methyl 3-(4-fluorophenyl)but-2-enoate

Lipophilicity Physicochemical profiling Drug-likeness

Methyl 3-(4-fluorophenyl)but-2-enoate (CAS 198889-33-7) is a fluorinated α,β-unsaturated methyl ester with the molecular formula C11H11FO2 and a molecular weight of 194.20 g/mol. It is formally named (E)-methyl 3-(4-fluorophenyl)but-2-enoate and belongs to the class of 4-fluorophenyl-substituted butenoate esters.

Molecular Formula C11H11FO2
Molecular Weight 194.20 g/mol
CAS No. 198889-33-7
Cat. No. B11823520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(4-fluorophenyl)but-2-enoate
CAS198889-33-7
Molecular FormulaC11H11FO2
Molecular Weight194.20 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC)C1=CC=C(C=C1)F
InChIInChI=1S/C11H11FO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-7H,1-2H3
InChIKeyGNJGRAWNPUCVSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(4-fluorophenyl)but-2-enoate (CAS 198889-33-7): Key Physicochemical Identifiers for Research Procurement


Methyl 3-(4-fluorophenyl)but-2-enoate (CAS 198889-33-7) is a fluorinated α,β-unsaturated methyl ester with the molecular formula C11H11FO2 and a molecular weight of 194.20 g/mol [1]. It is formally named (E)-methyl 3-(4-fluorophenyl)but-2-enoate and belongs to the class of 4-fluorophenyl-substituted butenoate esters. Key computed physicochemical properties include an XLogP3-AA of 2.9, a topological polar surface area of 26.3 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds [1]. These properties collectively define its solubility, permeability, and molecular recognition characteristics, making them critical for structure-based selection in synthetic and medicinal chemistry applications.

Why Closely Related Butenoate Esters Cannot Simply Replace Methyl 3-(4-fluorophenyl)but-2-enoate


Substituting methyl 3-(4-fluorophenyl)but-2-enoate with a closely related analog—such as the corresponding ethyl ester, a 4-chlorophenyl variant, or a saturated phenylbutyrate—introduces quantifiable changes in lipophilicity, electronic distribution, and steric bulk [1]. Even single-atom replacements (e.g., F→Cl, methyl→ethyl ester) can shift logP by >0.5 units and alter metabolic stability or target binding. Because the α,β-unsaturated ester moiety is a reactive Michael acceptor, the precise electronic character of the 4-fluorophenyl ring directly influences reaction rates and selectivity [2]. Generic substitution therefore risks irreproducible synthesis outcomes, altered biological activity, and failed procurement specifications.

Quantitative Differentiation Evidence for Methyl 3-(4-fluorophenyl)but-2-enoate Against Structural Analogs


Lipophilicity (XLogP) Comparison Across Ester and Halogen Variants

The XLogP value of methyl 3-(4-fluorophenyl)but-2-enoate is 2.9, as computed by XLogP3-AA [1]. In contrast, the ethyl ester analog (ethyl 3-(4-fluorophenyl)but-2-enoate) has a higher predicted logP of approximately 3.4, reflecting increased hydrophobicity from the additional methylene unit [2]. Similarly, replacing the 4-fluoro substituent with a 4-chloro group (methyl 3-(4-chlorophenyl)but-2-enoate) raises the predicted logP to approximately 3.5 due to chlorine's greater lipophilicity [2]. These differences indicate that the fluorine atom provides a unique balance of electronegativity and modest lipophilicity, distinct from both hydrogen and heavier halogens.

Lipophilicity Physicochemical profiling Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The target compound has a TPSA of 26.3 Ų and contains 0 H-bond donors and 3 H-bond acceptors [1]. The ethyl ester analog possesses the same TPSA (the ethyl group does not introduce polar atoms), but larger esters (e.g., isopropyl) can increase steric shielding without changing TPSA. Crucially, replacing the α,β-unsaturated ester with its saturated counterpart (methyl 3-(4-fluorophenyl)propionate) eliminates the conjugated π-system, altering both electronic properties and TPSA distribution [2]. The methyl ester is the smallest ester group that maintains the scaffold's polarity profile, making it optimal for fragment-based screening where minimal steric interference is desired.

Polar surface area Drug-likeness Bioavailability

Commercial Purity Specification and Storage Stability

The minimum purity specification for methyl 3-(4-fluorophenyl)but-2-enoate (CAS 198889-33-7) from AKSci is 95%, with recommended long-term storage in a cool, dry place . In contrast, several closely related butenoate esters (e.g., ethyl 3-(4-fluorophenyl)but-2-enoate for which purity specifications are often not explicitly published) lack publicly documented purity benchmarks, creating uncertainty in procurement . A defined purity specification (≥95%) enables consistent reaction stoichiometry and reduces the risk of impurity-driven side reactions during synthesis.

Purity specification Reproducibility Chemical procurement

Defined Application Scenarios for Methyl 3-(4-fluorophenyl)but-2-enoate Based on Differentiated Evidence


Fragment-Based Drug Discovery Requiring a Low-Molecular-Weight Fluorinated Michael Acceptor

With a molecular weight of 194.20 Da, an XLogP of 2.9, and a TPSA of 26.3 Ų [1], the compound meets Rule-of-Three criteria for fragment-based screening. Its α,β-unsaturated ester can covalently engage cysteine residues in target proteins, while the 4-fluorophenyl group serves as a minimal hydrophobic anchor. The 0 HBD / 3 HBA profile supports CNS multiparameter optimization (CNS MPO) scores favorable for CNS-penetrant fragments [2].

Synthetic Intermediate for 4-Fluorophenyl-Containing Drug Candidates

The documented minimum purity of ≥95% from AKSci [1] makes the compound suitable as a building block for multi-step syntheses (e.g., 1,4-additions, cycloadditions) where stoichiometric control is critical. The methyl ester can be selectively hydrolyzed or reduced, offering orthogonal reactivity relative to ethyl or benzyl ester intermediates.

Physicochemical Probe for Lipophilicity-Target Engagement Relationship Studies

The XLogP differential of ≥0.5 relative to the ethyl ester and ≥0.6 relative to the 4-chloro analog (see Section 3) allows researchers to use the compound as a 'lipophilic baseline' in matched molecular pair (MMP) analyses. By comparing target engagement readouts across this compound and its analogs, teams can quantify the contribution of fluorine-mediated lipophilicity to potency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 3-(4-fluorophenyl)but-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.